molecular formula C12H13BrN2S B15074449 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide CAS No. 32959-72-1

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide

Cat. No.: B15074449
CAS No.: 32959-72-1
M. Wt: 297.22 g/mol
InChI Key: NLTIEXIPRZNXHK-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a fused heterocyclic compound featuring a bicyclic core comprising thiazole and pyrimidine rings. The phenyl substituent at the 3-position and the hydrobromide salt form enhance its stability and solubility, making it a candidate for pharmaceutical exploration. Hydrobromide salts of related thiazolo[3,2-a]pyrimidines are often prepared via cyclization reactions involving α-brominated ketones and thiourea derivatives .

Properties

CAS No.

32959-72-1

Molecular Formula

C12H13BrN2S

Molecular Weight

297.22 g/mol

IUPAC Name

3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrobromide

InChI

InChI=1S/C12H12N2S.BrH/c1-2-5-10(6-3-1)11-9-15-12-13-7-4-8-14(11)12;/h1-3,5-6,9H,4,7-8H2;1H

InChI Key

NLTIEXIPRZNXHK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=CS2)C3=CC=CC=C3.Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .

Scientific Research Applications

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound featuring fused thiazole and pyrimidine rings, with the molecular formula CHBrNS and a molecular weight of 297.22 g/mol. It is investigated for its biological activities and potential use in medicinal chemistry and materials science.

Key Applications

The unique structure of this compound makes it suitable for various applications:

  • Medicinal Chemistry The compound is studied for its potential biological activities.
  • Materials Science The compound's structural features may lend it to applications in materials science.

Synthesis

The synthesis of this compound typically involves cyclization reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Studies on its interaction with biological targets have revealed insights into its mechanism of action.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Hydroxy-3-Methoxybenzylidene Thiazolo[3,2-a]pyrimidinesContains a methoxy groupAnticancer activity against specific cell linesExhibits high selectivity towards certain cancer types
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo Thiazolo[3,2-a]pyrimidine DerivativesSubstituted at the 5-positionAntimicrobial and anti-inflammatory effectsPotential for diverse biological applications
Thiazolo[3,2-a]pyrimidines with Halogen SubstituentsHalogenated phenyl groupsEnhanced supramolecular interactionsUnique crystal formation properties due to halogen bonding

Comparison with Similar Compounds

Key Observations :

  • Regioselectivity : The visible-light-driven synthesis of 2-aroyl-3-methyl derivatives achieves >85% regioselectivity due to controlled electrophilic site activation, avoiding competing isomers . In contrast, microwave-assisted methods for thiazolo[4,5-d]pyrimidines yield moderate regioselectivity .
  • Salt Forms : Hydrobromide salts (e.g., in and ) improve aqueous solubility compared to neutral analogs, critical for drug delivery .

Key Findings :

  • DNA Interaction : 2-Aroyl-3-methyl derivatives bind DNA via groove interactions, evidenced by viscosity assays and fluorescence quenching . This contrasts with intercalators like classical anthracyclines.
Computational and Analytical Insights
  • Docking Studies: 2-Aroyl-3-methyl derivatives show preferential docking in the DNA minor groove, stabilized by hydrogen bonds with adenine-thymine bases .
  • Crystallography : Related hydrobromide salts (e.g., in ) form stable crystals analyzed via SHELX programs , though data for the target compound remains sparse.

Biological Activity

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound that combines thiazole and pyrimidine structures, contributing to its diverse biological activities. Its molecular formula is C12_{12}H12_{12}BrN2_2S, and it has a molecular weight of 297.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases.

Structural Characteristics

The unique structural features of this compound include:

  • A fused thiazole-pyrimidine system.
  • Presence of phenyl groups which may enhance biological interactions.

Biological Activities

Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory properties. Below is a summary of its biological activities:

Activity Description References
AntitumorExhibits cytotoxic effects against various cancer cell lines, including M-HeLa and HuTu 80. High selectivity noted against tumor cells compared to normal cells.
AntimicrobialDemonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi.
Anti-inflammatoryShows potential in reducing inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:

  • Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anti-inflammatory Pathways : The compound modulates inflammatory cytokines and reduces oxidative stress in cellular models.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity Study : In vitro studies demonstrated that the compound exhibited high cytotoxicity against M-HeLa cervical adenocarcinoma cells with low toxicity towards normal liver cells (Chang liver) . The selectivity index was significantly higher than that of standard chemotherapeutic agents like Sorafenib.
  • Antimicrobial Evaluation : A study assessed its efficacy against various microbial strains, revealing a minimum inhibitory concentration (MIC) of less than 40 μg/mL against Staphylococcus aureus and effective inhibition against Escherichia coli .
  • Anti-inflammatory Effects : In models of inflammation, the compound reduced pro-inflammatory cytokines significantly compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using various reagents such as oxidizing agents and nucleophiles . Research into derivatives has shown that modifications can enhance specific biological activities:

Derivative Name Modification Biological Activity
2-Hydroxy-3-Methoxybenzylidene Thiazolo[3,2-a]pyrimidinesMethoxy group additionAnticancer activity with high selectivity
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo Thiazolo[3,2-a]pyrimidine DerivativesSubstitution at the 5-positionAntimicrobial and anti-inflammatory effects

Q & A

Q. How is 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide synthesized, and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via a visible-light-driven, one-pot regioselective reaction. Key steps include:

  • Reactants : Tetrahydropyrimidine-2-thione and aryl/heteroaryl 1,3-diketones under visible-light irradiation (e.g., 450 nm LED) .
  • Reaction Optimization : Water as a co-solvent improves efficiency, achieving 85% yields within 15–20 minutes. Completion is monitored by TLC and confirmed via IR spectroscopy (C=O stretch at 1587 cm⁻¹) .
  • Structural Confirmation : 1H-NMR (e.g., methyl protons at δ 2.25 ppm, aromatic protons at δ 7.68–7.66 ppm) and 2D-NMR (HMBC, HSQC) resolve regioisomeric ambiguity .

Q. What spectroscopic techniques are essential for confirming the scaffold’s regiochemistry?

Methodological Answer: Regiochemistry is confirmed using:

  • 1H-NMR : Narrow aromatic proton shifts (7.3–7.5 ppm) distinguish C3 substitution from C2 isomers .
  • 2D-NMR : HMBC correlations (e.g., methyl protons coupling with C2 and C3 carbons) and NOE assays validate substitution patterns .
  • X-ray Crystallography : ORTEP-III (with SHELX refinement) resolves spatial arrangements, particularly hydrogen-bonding networks in crystals .

Advanced Research Questions

Q. How do researchers resolve contradictions in regioisomeric assignments during structural elucidation?

Methodological Answer: Ambiguities arise due to overlapping NMR signals (e.g., 4a, 5, 6, 7 regioisomers). Resolution involves:

  • 2D-NMR Correlations : HMBC cross-peaks between methyl protons (δ 2.25 ppm) and C2 (δ 109.1 ppm)/C3 (δ 146.4 ppm) confirm substitution at C3 .
  • Computational Modeling : Docking simulations align experimental NMR data with predicted electronic environments .
  • Crystallographic Validation : SHELXL-refined structures (R-factor < 0.05) provide unambiguous atomic coordinates .

Q. What strategies optimize the compound’s bioactivity as an acetylcholinesterase (AChE) inhibitor?

Methodological Answer:

  • Molecular Docking : Simulations identify 3-substituted derivatives binding to AChE’s catalytic site. Substituents with electron-withdrawing groups enhance binding via π-π stacking .
  • Biological Assays : Ellman’s method measures AChE inhibition (IC₅₀ values), with incubation times standardized to 20 minutes to avoid enzyme denaturation .
  • Structure-Activity Relationship (SAR) : Methyl groups at C3 improve steric complementarity, while phenyl rings enhance hydrophobic interactions .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline forms?

Methodological Answer:

  • Graph Set Analysis : Hydrogen bonds (e.g., N–H···Br in hydrobromide salts) form discrete R₂²(8) motifs, stabilizing crystal lattices .
  • SHELX Refinement : Anisotropic displacement parameters (Uiso) quantify thermal motion, correlating with hydrogen-bond strength .
  • Thermogravimetric Analysis (TGA) : Dehydration events at 120–150°C reflect hydrogen-bond stability .

Research Gaps and Future Directions

  • Mechanistic Studies : Role of visible light in ground-state energy elevation and collision dynamics .
  • Supramolecular Applications : Exploit hydrogen-bonding motifs for drug co-crystal engineering .
  • In Vivo Testing : Pharmacokinetic profiling of 3-substituted derivatives for neurodegenerative therapies .

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